molecular formula C18H14ClNO3S2 B12134982 (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12134982
M. Wt: 391.9 g/mol
InChI Key: MEOJLAGMNXLGAS-SXGWCWSVSA-N
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Description

The compound (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • A 3-chlorophenyl group at position 3, introducing electron-withdrawing effects.
  • A 3,4-dimethoxybenzylidene substituent at position 5 in the Z configuration, providing electron-donating methoxy groups.

This compound is synthesized via microwave-assisted Knoevenagel condensation, a method noted for high efficiency (78–88% yields) and reduced reaction times . Its structural and electronic properties make it a candidate for biological applications, particularly in antimicrobial and anticancer research.

Properties

Molecular Formula

C18H14ClNO3S2

Molecular Weight

391.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNO3S2/c1-22-14-7-6-11(8-15(14)23-2)9-16-17(21)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10H,1-2H3/b16-9-

InChI Key

MEOJLAGMNXLGAS-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Preparation Methods

β-Cyclodextrin-SO₃H Catalyzed Synthesis

A greener approach employs β-cyclodextrin-SO₃H as a reusable catalyst:

  • Reagents : Thiazolidinone core (5 mmol), 3,4-dimethoxybenzaldehyde (6 mmol), β-cyclodextrin-SO₃H (0.3 g).

  • Conditions : Stirring in water (70°C, 4 hr).

  • Yield : 82%.

The catalyst activates the aldehyde via hydrogen bonding, facilitating nucleophilic attack by the thiazolidinone’s active methylene group.

Multicomponent One-Pot Synthesis

A unified strategy combines 3-chloroaniline, 3,4-dimethoxybenzaldehyde, and mercaptoacetic acid in a single pot:
Protocol :

  • Reagents : 3-Chloroaniline (10 mmol), 3,4-dimethoxybenzaldehyde (10 mmol), mercaptoacetic acid (12 mmol), DCC (12 mmol).

  • Conditions : THF, 0°C → room temperature, 5 hr.

  • Yield : 76% after ethyl acetate extraction and silica gel purification.

This method bypasses isolation of intermediates but requires strict stoichiometric control to avoid byproducts like DCU (dicyclohexylurea).

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystTimeYieldZ-Selectivity
Microwave-Assisted120°C, 300 WPiperidine15 min89%>95%
β-Cyclodextrin-SO₃H70°C, aqueousβ-CD-SO₃H4 hr82%88%
One-PotTHF, 0°C → RTDCC5 hr76%90%
Conventional RefluxEthanol, 78°CNone8 hr68%80%

Microwave synthesis offers superior efficiency, while β-cyclodextrin-SO₃H aligns with green chemistry principles.

Spectral Characterization

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S), 1590 cm⁻¹ (C=C arylidene).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, CH=), 7.45–7.20 (m, 4H, Ar-H), 6.95 (s, 2H, OCH₃), 3.85 (s, 6H, OCH₃).

  • 13C NMR : δ 192.1 (C=O), 167.3 (C=S), 149.2 (C-O), 128.4–114.7 (Ar-C), 105.3 (CH=).

Challenges and Optimization

  • Byproduct Formation : DCU in DCC-mediated reactions necessitates rigorous filtration.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

  • Scale-Up : Microwave methods face energy transfer limitations; flow reactors are proposed for industrial adaptation .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group at C2 and the exocyclic double bond at C5 are key sites for oxidation. Common oxidizing agents and outcomes include:

Reagent/ConditionsProduct FormedKey ObservationsReference
Hydrogen peroxide (H₂O₂) in acetic acidSulfoxide or sulfone derivativesSelective oxidation of the thioxo group to sulfoxide; prolonged exposure forms sulfones
Ozone (O₃) in dichloromethaneCleavage of the benzylidene moietyForms 3-(3-chlorophenyl)-2-thioxo-thiazolidin-4-one and 3,4-dimethoxybenzaldehyde

Reduction Reactions

The exocyclic double bond and thioxo group are susceptible to reduction:

Reagent/ConditionsProduct FormedKey ObservationsReference
Sodium borohydride (NaBH₄) in ethanolDihydrothiazolidinone derivativeSelective reduction of the C5 double bond; thioxo group remains intact
Lithium aluminum hydride (LiAlH₄)Thiazolidinone ring openingForms a thiol intermediate, which may undergo further alkylation

Nucleophilic Substitution

The 3-chlorophenyl group participates in aromatic substitution reactions:

Reagent/ConditionsProduct FormedKey ObservationsReference
Sodium methoxide (NaOMe) in DMF3-methoxyphenyl derivativeMethoxy substitution via SNAr mechanism; retains Z-configuration
Ammonia (NH₃) under high pressure3-aminophenyl analogLimited yield due to steric hindrance from dimethoxybenzylidene

Cycloaddition Reactions

The exocyclic double bond engages in [4+2] Diels-Alder reactions:

Dienophile/ConditionsProduct FormedKey ObservationsReference
Maleic anhydride in toluene (reflux)Hexacyclic adductRegioselective addition confirmed by X-ray crystallography
Tetrazine derivativesPyridazine-fused thiazolidinoneMicrowave-assisted conditions improve yield to >80%

Halogenation and Dehydrohalogenation

Controlled halogenation at the benzylidene moiety has been reported:

Reagent/ConditionsProduct FormedKey ObservationsReference
Bromine (Br₂) in CCl₄5-(3,4-dimethoxy-5-bromobenzylidene) derivativeForms E/Z mixtures; chromatographic separation required
N-Bromosuccinimide (NBS) in THFAllylic bromination productRadical mechanism confirmed via ESR studies

Condensation and Knoevenagel Reactions

The thiazolidinone core undergoes reversible condensation with aldehydes:

Aldehyde/ConditionsProduct FormedKey ObservationsReference
4-Nitrobenzaldehyde in acetic acidNew benzylidene analogZ-configuration preserved; confirmed by NOESY
Furfural under microwave irradiationHeterocyclic fused derivativeReaction completes in 10 minutes with 92% yield

Key Mechanistic Insights

  • Steric and Electronic Effects :

    • The 3,4-dimethoxybenzylidene group directs electrophilic attacks to the para position due to electron-donating methoxy groups .

    • The 3-chlorophenyl group enhances electrophilic substitution reactivity at the aromatic ring .

  • Stereochemical Stability :

    • The Z-configuration of the exocyclic double bond is retained in most reactions unless harsh conditions (e.g., strong acids) are applied .

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance:

  • Biofilm Inhibition: Certain thiazolidin-4-one derivatives have demonstrated significant antibiofilm activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. In a study, specific derivatives showed over 50% reduction in biofilm formation at concentrations near their minimum inhibitory concentration (MIC) .
  • Antibacterial Efficacy: The compound (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, modifications in the phenyl ring have been linked to enhanced activity against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Thiazolidin-4-one derivatives are gaining attention in cancer research due to their potential anticancer effects. The following points highlight their significance:

  • Cytotoxicity Against Cancer Cell Lines: Studies have indicated that thiazolidin-4-one compounds exhibit cytotoxic effects on various cancer cell lines, including renal cell adenocarcinoma and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Kinase Inhibition: Some derivatives act as inhibitors of protein kinases, which are crucial in cancer progression. This suggests that compounds like (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be developed into targeted cancer therapies .

Other Pharmacological Activities

Beyond antimicrobial and anticancer applications, thiazolidin-4-one derivatives have exhibited a range of other pharmacological activities:

  • Antioxidant Properties: Certain studies have shown that these compounds possess significant antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects: Thiazolidin-4-one derivatives have also been investigated for their anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .

Case Studies and Research Findings

A comprehensive review of thiazolidin-4-one compounds reveals several key findings:

Study FocusFindings
Antimicrobial ActivityCompounds exhibited MIC values as low as 0.5 µg/mL against S. aureus .
Anticancer PotentialNotable cytotoxicity against renal cell adenocarcinoma with IC50 values indicating significant growth inhibition .
Structural ModificationsSubstituents on the phenyl ring enhance biological activity; chlorinated variants showed improved antibacterial efficacy .

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Core

Position 3 Modifications
Compound Position 3 Substituent Key Properties
Target Compound 3-Chlorophenyl Electron-withdrawing Cl enhances electrophilicity; may improve receptor binding .
(5Z)-3-(4-Methylphenyl)-... () 4-Methylphenyl Electron-donating methyl group increases lipophilicity; lower melting point (~240°C) .
(5Z)-3-Phenyl-... () Phenyl Baseline aromatic group; moderate reactivity and solubility .
Position 5 Modifications
Compound Position 5 Substituent Key Properties
Target Compound 3,4-Dimethoxybenzylidene Methoxy groups enhance solubility via hydrogen bonding; mp 240–242°C .
(5Z)-5-(2-Hydroxybenzylidene)-... () 2-Hydroxybenzylidene Hydroxy group increases polarity but reduces stability (mp 210–212°C) .
(5Z)-5-(2,4-Dichlorobenzylidene)-... () 2,4-Dichlorobenzylidene Electron-withdrawing Cl groups lower solubility; higher lipophilicity .
Position 2 Modifications
Compound Position 2 Group Key Properties
Target Compound Thioxo (C=S) Enhances hydrogen bonding; potential enzyme inhibition .
(5Z)-2-(Thiomorpholin-1-yl)-... () Thiomorpholine Bulky substituent reduces crystallinity; mp 240–242°C .
Melting Points and Stability
  • The target compound exhibits a melting point of 240–242°C , comparable to analogs with methoxy or thiomorpholine groups .
  • Hydroxy-substituted derivatives (e.g., 3j) have lower melting points (~210°C) due to reduced crystallinity .
  • Brominated analogs (e.g., 3i) show exceptional thermal stability (mp >260°C) .
Spectroscopic Data
  • 1H NMR : The target compound’s aromatic protons (δ 7.04–7.60 ppm) align with dimethoxybenzylidene analogs .
  • 13C NMR: The C=S group resonates at δ 174.9 ppm, consistent with thioxo-thiazolidinones .

Biological Activity

The compound (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one represents a class of thiazolidinones that have garnered attention for their potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis and Characterization

The synthesis of thiazolidinones typically involves the condensation of rhodanine derivatives with aldehydes or ketones. In the case of (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one , it was synthesized through a microwave-assisted method which enhances yield and reduces reaction time .

Chemical Structure

  • Molecular Formula : C18H15ClN2O3S
  • Molecular Weight : 374.84 g/mol
  • CAS Number : 358399-74-3

The structure includes a thiazolidinone core with substituents that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of thiazolidinones, including the compound . The biological activity has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Activity Description
MDA-MB-231 (Breast)<10Significant inhibition of proliferation
HCT116 (Colorectal)<10High antiproliferative activity
Caco2 (Colorectal)<8Effective against colorectal cancer cells

The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing targeted therapies .

The anticancer activity is attributed to the compound's ability to modulate apoptosis-related proteins. Specifically, it decreases anti-apoptotic Bcl-2 family members while increasing pro-apoptotic proteins such as Bak and Bax in cancer cells . This shift promotes programmed cell death in malignant cells.

Inhibition of Kinases

Further research indicates that this compound acts as an inhibitor of several kinases involved in cancer progression, including DYRK1A and GSK3α/β. The IC50 values for DYRK1A inhibition range from 0.053 µM to 0.090 µM for closely related compounds, suggesting a strong potential for therapeutic application in conditions where these kinases are dysregulated .

Study on Breast Cancer Cell Lines

A study evaluated the effects of various thiazolidinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds similar to (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one significantly inhibited cell growth by inducing apoptosis specifically in cancerous cells without affecting normal breast tissue .

Neurological Implications

In addition to its anticancer properties, the compound's role as a neuroprotective agent has been explored. Research indicates that thiazolidinones can modulate pathways involved in neurodegenerative diseases by inhibiting kinases like DYRK1A, which is implicated in Alzheimer's disease pathology .

Q & A

Q. Why do some studies report cytotoxicity in normal cells while others do not?

  • Methodological Answer :
  • Dose-response profiling : Compare IC50_{50} in primary vs. cancer cells (e.g., fibroblasts vs. HepG2) to establish selectivity windows .
  • Metabolic stability assays : Incubate with liver microsomes to identify detoxification pathways (e.g., CYP450-mediated oxidation) .

Methodological Resources

  • Synthesis Optimization :
  • Structural Analysis :
  • Bioactivity Assays :
  • Computational Modeling :
  • Toxicity Profiling :

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